3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
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Description
3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a piperidine ring linked through a urea functional group. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, which are critical for pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural features contribute to its efficacy against cancer cells by targeting specific molecular pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Animal model studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to control groups .
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers in serum .
- Neuroprotection Study : A recent investigation found that the compound protected neuronal cells from glutamate-induced toxicity, suggesting its potential use in neuroprotective therapies .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-19(2)26(22,23)20-7-5-12(6-8-20)10-17-16(21)18-13-3-4-14-15(9-13)25-11-24-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFVEAJDNPMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.